molecular formula C15H20ClN3O B2828209 2-[(3-chloro-2-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1240850-09-2

2-[(3-chloro-2-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide

Cat. No.: B2828209
CAS No.: 1240850-09-2
M. Wt: 293.8
InChI Key: ABNNQBFALOFRHM-UHFFFAOYSA-N
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Description

2-[(3-chloro-2-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 2-[(3-chloro-2-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:

    Nitration and Reduction: The initial step involves the nitration of 3-chloro-2-methylphenylamine, followed by reduction to obtain the corresponding amine.

    Acylation: The amine is then acylated with an appropriate acyl chloride to form the intermediate acetamide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-[(3-chloro-2-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the chloro group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.

    Industry: It can be used in the production of specialty chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(3-chloro-2-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 2-[(3-chloro-2-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    3-chloro-2-methylphenylamine derivatives: These compounds share the core structure but differ in the substituents attached to the phenyl ring.

    Acetamide derivatives: Compounds with variations in the acetamide moiety, leading to different chemical behaviors and applications.

    Cyanated compounds:

Properties

IUPAC Name

2-(3-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O/c1-10(2)15(4,9-17)19-14(20)8-18-13-7-5-6-12(16)11(13)3/h5-7,10,18H,8H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNNQBFALOFRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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